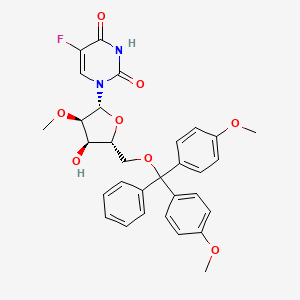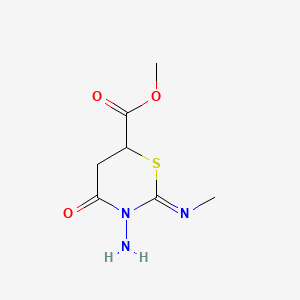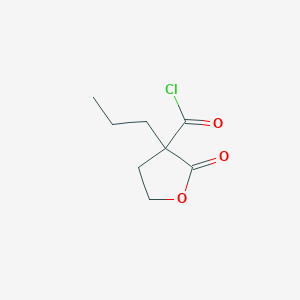![molecular formula C15H28O2 B13801913 2-Methyl-1,4-dioxaspiro[4.11]hexadecane CAS No. 953-78-6](/img/structure/B13801913.png)
2-Methyl-1,4-dioxaspiro[4.11]hexadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-dioxaspiro[4.11]hexadecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of raw materials, reaction conditions, and purification techniques are critical to ensure the efficiency and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
2-Methyl-1,4-dioxaspiro[4.11]hexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
2-Methyl-1,4-dioxaspiro[4.11]hexadecane has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-Methyl-1,4-dioxaspiro[4.11]hexadecane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are the subject of ongoing research.
類似化合物との比較
Similar Compounds
Some compounds similar to 2-Methyl-1,4-dioxaspiro[4.11]hexadecane include:
- 3-Methyl-1,4-dioxaspiro[4.11]hexadecane
- 2-Ethyl-1,4-dioxaspiro[4.11]hexadecane
- 2-Propyl-1,4-dioxaspiro[4.11]hexadecane
Uniqueness
What sets this compound apart from these similar compounds is its specific methyl substitution at the 2-position, which imparts unique chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules .
特性
CAS番号 |
953-78-6 |
|---|---|
分子式 |
C15H28O2 |
分子量 |
240.38 g/mol |
IUPAC名 |
3-methyl-1,4-dioxaspiro[4.11]hexadecane |
InChI |
InChI=1S/C15H28O2/c1-14-13-16-15(17-14)11-9-7-5-3-2-4-6-8-10-12-15/h14H,2-13H2,1H3 |
InChIキー |
HDCUPDJOTUNHOM-UHFFFAOYSA-N |
正規SMILES |
CC1COC2(O1)CCCCCCCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


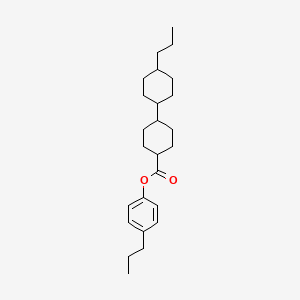
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)
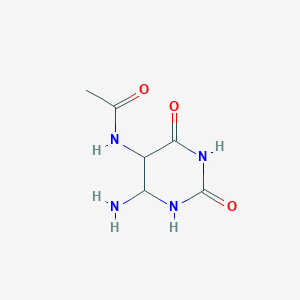
![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)
